![molecular formula C13H12N4 B3199376 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline CAS No. 1016839-14-7](/img/structure/B3199376.png)

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline

Descripción general

Descripción

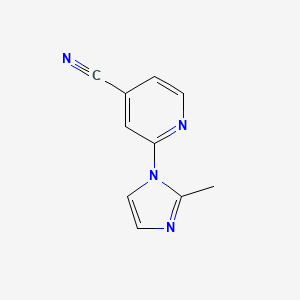

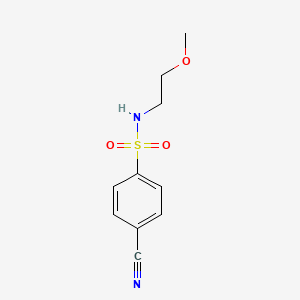

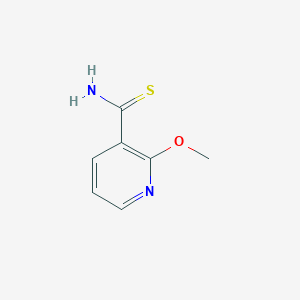

“4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are known for their biological importance and are present in a number of drugs . They have shown to possess herbicidal, antifungal, neuroprotective, and antibacterial activity .

Synthesis Analysis

The synthesis of “this compound” involves a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines . This method is mild, efficient, and operationally simple, providing facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .Chemical Reactions Analysis

The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines .Aplicaciones Científicas De Investigación

Triazole Derivatives in Drug Development

Triazole derivatives, including compounds similar to 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline, have been extensively studied for their potential in drug development. These compounds exhibit a broad range of biological activities, which make them valuable for creating new medications. For instance, triazole derivatives have shown promise in antibacterial, antiviral, antifungal, and antitumor applications. Their structural versatility allows for the synthesis of new drugs targeting specific diseases, including neglected diseases that affect large populations in developing countries (Ferreira et al., 2013).

Antibacterial Activity

Specifically, 1,2,4-triazole and 1,2,3-triazole derivatives have demonstrated potent antibacterial activity against various strains of bacteria, including drug-resistant forms of Staphylococcus aureus. These compounds are considered potential candidates for developing new antibacterial agents to combat the increasing resistance of bacteria to existing antibiotics (Li & Zhang, 2021).

Agricultural Applications

Beyond medicinal chemistry, triazole derivatives have found applications in agriculture. They are used in the production of pesticides, fungicides, and plant growth regulators. The versatility of triazole compounds allows for the creation of products that can enhance agricultural productivity and protect crops from pests and diseases (Nazarov et al., 2021).

Optical and Material Science

Triazole derivatives are also significant in the development of optical sensors and materials. Their ability to form complex structures makes them suitable for use in various industrial applications, including the production of heat-resistant polymers and products with fluorescent properties. This highlights the potential of triazole compounds in advancing material science and engineering (Jindal & Kaur, 2021).

Mecanismo De Acción

Target of Action

It’s worth noting that triazolopyridine derivatives have been shown to have various biological activities, including herbicidal , antifungal , neuroprotective , and antibacterial activity .

Mode of Action

The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo .

Result of Action

Triazolopyridine derivatives have been shown to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Safety and Hazards

Propiedades

IUPAC Name |

4-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-11-6-4-10(5-7-11)9-13-16-15-12-3-1-2-8-17(12)13/h1-8H,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQBQKDBTBBUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199311.png)

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B3199381.png)